molecular formula C18H20F2N4O B2636179 N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2415524-33-1

N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2636179
CAS No.: 2415524-33-1
M. Wt: 346.382
InChI Key: KOMLWWDYTGLVOD-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a difluorobenzoyl group and a pyrimidin-4-amine moiety. The presence of fluorine atoms in the benzoyl group enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. Key pathways include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to its combined piperidine and pyrimidine structures, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O/c1-12-9-17(22-11-21-12)23(2)14-5-7-24(8-6-14)18(25)15-4-3-13(19)10-16(15)20/h3-4,9-11,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMLWWDYTGLVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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